molecular formula C9H8Br2F2O2 B14037684 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene

Katalognummer: B14037684
Molekulargewicht: 345.96 g/mol
InChI-Schlüssel: DBNGEJAIROKXIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene is a chemical compound with the molecular formula C9H8Br2F2O2 and a molecular weight of 345.96 g/mol . This compound is characterized by the presence of bromine, fluorine, and ethoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene typically involves multiple steps, including bromination and the introduction of difluoromethoxy and ethoxy groups. The specific synthetic routes and reaction conditions can vary, but a common approach involves the following steps:

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to achieve the desired product efficiently.

Analyse Chemischer Reaktionen

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating substitution and coupling reactions. The difluoromethoxy and ethoxy groups can influence the compound’s reactivity and stability, affecting its behavior in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1,4-Dibromo-2-difluoromethoxy-3-ethoxybenzene include:

The uniqueness of this compound lies in its combination of bromine, difluoromethoxy, and ethoxy groups, which provide a distinct set of reactivity and applications compared to its analogs.

Eigenschaften

Molekularformel

C9H8Br2F2O2

Molekulargewicht

345.96 g/mol

IUPAC-Name

1,4-dibromo-2-(difluoromethoxy)-3-ethoxybenzene

InChI

InChI=1S/C9H8Br2F2O2/c1-2-14-7-5(10)3-4-6(11)8(7)15-9(12)13/h3-4,9H,2H2,1H3

InChI-Schlüssel

DBNGEJAIROKXIC-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1OC(F)F)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.